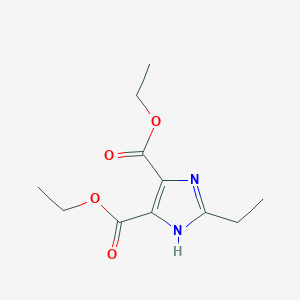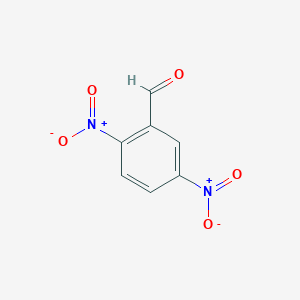
5-(三氟甲氧基)-1H-吲哚
描述
5-(Trifluoromethoxy)-1H-indole is a chemical compound that belongs to the class of organic compounds known as trifluoromethoxybenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethoxy groups . The trifluoromethoxy group can be seen as a methoxy group whose hydrogen atoms are replaced by fluorine atoms .
Molecular Structure Analysis
The molecular structure of 5-(Trifluoromethoxy)-1H-indole and related compounds has been characterized by various spectroscopic methods, revealing details about their conformation and stability . For instance, the crystal structure of related compounds provides insights into the spatial arrangement and potential reactivity of 5-(Trifluoromethoxy)-1H-indole derivatives .Chemical Reactions Analysis
5-(Trifluoromethoxy)-1H-indole participates in a variety of chemical reactions, highlighting its versatility as a chemical reagent. The compound’s reactivity towards hydrogen isotopes, for example, showcases its potential in synthesizing labeled compounds for research applications.Physical and Chemical Properties Analysis
The physical properties of 5-(Trifluoromethoxy)-1H-indole include a density of 1.4±0.1 g/cm3, boiling point of 303.9±42.0 °C at 760 mmHg, and vapour pressure of 0.0±0.6 mmHg at 25°C . It also has a molar refractivity of 44.4±0.3 cm3 .科学研究应用
分子和晶体结构
- 5-(三氟甲氧基)吲哚酮,是5-(三氟甲氧基)-1H-吲哚的衍生物,展示出具有分子间氢键和π–π堆积相互作用的独特晶体结构 (Schutte et al., 2012)。
- 各种5-三氟甲氧基-1H-吲哚-2,3-二酮衍生物的分子和晶体结构展示出强烈的N—H···O氢键和π⋯π相互作用,有助于形成三维框架 (Kaynak et al., 2013)。
化学合成和修饰
- 已开发出新颖的合成策略,用于三氟甲基和三氟甲氧基取代芳烃,作为生物活性分子的构建块 (Leconte & Ruzziconi, 2002)。
- 合成吲哚-香豆素及其衍生物,包括三氟甲氧基取代化合物,用于有机化学和生物活性分子开发的潜在应用 (Mphahlele & Maluleka, 2016)。
生物活性和药物设计
- 对5-甲基/三氟甲氧基-1H-吲哚-2,3-二酮衍生物进行了定量构效关系(QSAR)研究,揭示了其抗结核活性的见解 (Shahlaei et al., 2009)。
- 合成和评估5-甲基/三氟甲氧基-1H-吲哚-2,3-二酮衍生物显示出有希望的抗结核活性,突显了它们在治疗应用中的潜力 (Güzel等,2008)。
光反应应用
- 从5-和6-三氟乙酰吲哚合成的光反应性(3-三氟甲基)二氮杂环吲哚衍生物在生物活性分子合成和光亲和标记中具有潜在应用 [(Murai等,2012)](https://consensus.app/papers/synthesis-3trifluoromethyldiazirinyl-derivatives-murai/126e6a0ae9d85f9888ea4cd60b6b9dc7/?utm_source=chatgpt)。
分子对接和计算研究
- 已合成并通过分子对接研究评估了新颖的吲哚衍生物,包括带有三氟甲氧基基团的衍生物,表明它们在抗微生物活性中的潜力 (Rajaraman et al., 2017)。
- 对化合物如5-((5-溴-1H-吲哚-3-基)亚甲基)-1,3-二甲基嘧啶-2,4,6(1H,3H,5H)-三酮吲哚进行的密度泛函理论(DFT)研究提供了有关其电子结构和分子间相互作用的见解 (Barakat et al., 2017)。
创新合成方法和化学性质
- 已开发出合成各种生物活性吲哚衍生物的方法,包括带有三氟甲氧基基团的衍生物,突显了吲哚在有机合成中的多功能性 (Taber & Tirunahari, 2011)。
- 1H-吲哚的去芳构环加成,可能包括三氟甲氧基取代吲哚,允许合成独特的杂环化合物,有助于吲哚基化学合成的多样性 (Chen et al., 2021)。
在催化和合成中的应用
- 硼三氟化物催化的吲哚衍生物的酰胺烷基化,包括带有三氟甲氧基基团的衍生物,展示了在合成生物活性吲哚中新催化方法的潜力 (Sviridova et al., 2020)。
安全和危害
5-(Trifluoromethoxy)-1H-indole is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .
作用机制
Target of Action
Compounds with similar trifluoromethoxy groups have been reported to interact with various biological targets
Mode of Action
Compounds with similar trifluoromethoxy groups have been reported to block neuronal sodium channels and inhibit certain receptors
Biochemical Pathways
Compounds with similar trifluoromethoxy groups have been reported to influence protein aggregation and other cellular processes
Pharmacokinetics
A study on a compound with a similar trifluoromethoxy group reported various metabolic pathways, including o-demethylation, aromatic hydroxylation, and indirect glucuronidation
Result of Action
Compounds with similar trifluoromethoxy groups have been reported to have various effects, such as promoting intracellular degradation or enhanced clearance
生化分析
Biochemical Properties
5-(Trifluoromethoxy)-1H-indole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, allowing it to participate in diverse biochemical pathways. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics and endogenous compounds . Additionally, 5-(Trifluoromethoxy)-1H-indole can bind to specific protein targets, influencing their activity and function.
Cellular Effects
The effects of 5-(Trifluoromethoxy)-1H-indole on cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling proteins such as kinases and phosphatases, leading to alterations in downstream signaling cascades . Furthermore, 5-(Trifluoromethoxy)-1H-indole has been shown to affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to various stimuli .
Molecular Mechanism
At the molecular level, 5-(Trifluoromethoxy)-1H-indole exerts its effects through specific binding interactions with biomolecules. The trifluoromethoxy group enhances the compound’s binding affinity to certain enzyme active sites, leading to enzyme inhibition or activation . For example, this compound can inhibit the activity of enzymes involved in metabolic pathways, thereby altering the flux of metabolites and affecting cellular function. Additionally, 5-(Trifluoromethoxy)-1H-indole can induce changes in gene expression by binding to DNA or interacting with transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(Trifluoromethoxy)-1H-indole have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biochemical activity . Over time, 5-(Trifluoromethoxy)-1H-indole may undergo degradation, leading to the formation of metabolites that can have distinct biochemical effects . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of 5-(Trifluoromethoxy)-1H-indole vary with different dosages in animal models. At low doses, this compound has been shown to modulate specific biochemical pathways without causing significant toxicity . At higher doses, 5-(Trifluoromethoxy)-1H-indole can induce toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced beyond a certain dosage .
Metabolic Pathways
5-(Trifluoromethoxy)-1H-indole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic processes such as O-demethylation and aromatic hydroxylation, leading to the formation of metabolites that can further participate in biochemical reactions . These metabolic pathways influence the compound’s overall bioactivity and its effects on cellular function.
Transport and Distribution
The transport and distribution of 5-(Trifluoromethoxy)-1H-indole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes, allowing it to reach its target sites within the cell . Additionally, 5-(Trifluoromethoxy)-1H-indole can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of 5-(Trifluoromethoxy)-1H-indole plays a crucial role in its biochemical activity. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The localization of 5-(Trifluoromethoxy)-1H-indole within these compartments can influence its interactions with biomolecules and its overall biochemical effects.
属性
IUPAC Name |
5-(trifluoromethoxy)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO/c10-9(11,12)14-7-1-2-8-6(5-7)3-4-13-8/h1-5,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYXWSODSCHHHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40591982 | |
| Record name | 5-(Trifluoromethoxy)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40591982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
262593-63-5 | |
| Record name | 5-(Trifluoromethoxy)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40591982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of 5-(Trifluoromethoxy)-1H-indole and how are these confirmed?
A1: 5-(Trifluoromethoxy)-1H-indole-2,3-dione, also known as 5-(Trifluoromethoxy)isatin, has the molecular formula C9H4F3NO3. [] Crystallographic analysis reveals that it crystallizes with two molecules in the asymmetric unit, forming layers via intermolecular N—H⋯O hydrogen bonds. [] The near planarity of the isatin ring systems is notable. [] Various spectroscopic techniques like UV, IR, 1H NMR, HSQC-2D, and MS are employed to confirm the structure and identify different isomers of its derivatives. []
Q2: How does the structure of 5-(Trifluoromethoxy)-1H-indole derivatives influence their biological activity?
A2: Research indicates a strong structure-activity relationship for 5-(Trifluoromethoxy)-1H-indole-2,3-dione 3-thiosemicarbazone derivatives. [] Different substituents on the thiosemicarbazone moiety significantly affect the compound's cytotoxicity and selectivity towards various cancer cell lines. For instance, the 4-bromophenyl substituted derivative (compound I) exhibits significant selectivity for lymphoma cells, particularly P3HR1 and its vincristine-resistant subline. [] This highlights the potential of targeted structural modifications in optimizing the anticancer activity of this compound class.
Q3: What is the mechanism of action of 5-(Trifluoromethoxy)-1H-indole derivatives against cancer cells?
A3: While the precise mechanism is still under investigation, preliminary studies suggest that 5-(Trifluoromethoxy)-1H-indole-2,3-dione 3-thiosemicarbazone derivatives induce apoptosis in cancer cells. [] This is supported by observations of increased caspase-3 activity in lymphoma cells treated with these compounds. [] Further research is needed to fully elucidate the specific pathways and molecular targets involved in their cytotoxic activity.
Q4: What are the potential advantages of 5-(Trifluoromethoxy)-1H-indole derivatives as anticancer agents?
A4: 5-(Trifluoromethoxy)-1H-indole-2,3-dione 3-thiosemicarbazone derivatives demonstrate potent cytotoxic effects against various lymphoma and leukemia cell lines at submicromolar concentrations. [] Importantly, some derivatives show selectivity towards cancer cells over normal cells, indicating a potential for reduced systemic toxicity. [] This, coupled with their ability to overcome vincristine resistance in certain cell lines, makes them promising candidates for further development as anticancer therapeutics.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![5-[(3-Methylpiperidin-1-yl)methyl]-2-furoic acid](/img/structure/B1319945.png)



![N-(3-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-acetamide](/img/structure/B1319964.png)


![6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine](/img/structure/B1319970.png)
